molecular formula C12H22O B14218645 4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane CAS No. 827024-54-4

4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane

Cat. No.: B14218645
CAS No.: 827024-54-4
M. Wt: 182.30 g/mol
InChI Key: NOQJZZYQMRJNHB-UHFFFAOYSA-N
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Description

4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[310]hexane is a bicyclic compound characterized by its unique structure, which includes an ethoxy group, a methyl group, and an isopropyl group attached to a bicyclo[310]hexane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.1.0]hexanes, including 4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable photoredox catalysis and efficient synthetic routes to produce the compound in large quantities. The use of photoredox catalysts and LED irradiation allows for environmentally friendly and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents such as sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The ethoxy and isopropyl groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. The combination of the ethoxy, methyl, and isopropyl groups provides a distinct chemical profile that can be exploited in various applications, particularly in medicinal chemistry and materials science.

Properties

CAS No.

827024-54-4

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

4-ethoxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexane

InChI

InChI=1S/C12H22O/c1-5-13-11(4)6-7-12(9(2)3)8-10(11)12/h9-10H,5-8H2,1-4H3

InChI Key

NOQJZZYQMRJNHB-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCC2(C1C2)C(C)C)C

Origin of Product

United States

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